Technical Whitepaper: Physicochemical Profiling & Application of 1-[(2-Bromophenyl)methyl]-1,4-diazepane
Technical Whitepaper: Physicochemical Profiling & Application of 1-[(2-Bromophenyl)methyl]-1,4-diazepane
This guide serves as a technical reference for 1-[(2-Bromophenyl)methyl]-1,4-diazepane , a critical heterocyclic building block in medicinal chemistry. It is structured to support researchers in synthetic planning, physicochemical profiling, and lead optimization.
Executive Summary
1-[(2-Bromophenyl)methyl]-1,4-diazepane (also known as N-(2-Bromobenzyl)homopiperazine) is a bifunctional heterocyclic scaffold belonging to the "privileged structure" class of 1,4-diazepanes. It is primarily utilized as a core intermediate in the synthesis of CNS-active agents (e.g., orexin receptor antagonists), antihistamines, and calcium channel blockers.
Its value lies in the diazepane ring's conformational flexibility , which allows it to adopt distinct puckered conformations (chair/twist-boat) to fit various GPCR and ion channel binding pockets. The ortho-bromo substituent on the benzyl ring provides a handle for further cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and introduces specific steric constraints that influence binding selectivity.
Chemical Identity & Molecular Descriptors[1][2][3][4][5][6]
| Descriptor | Value / Detail |
| IUPAC Name | 1-[(2-Bromophenyl)methyl]-1,4-diazepane |
| Common Synonyms | 1-(2-Bromobenzyl)homopiperazine; N-(2-Bromobenzyl)-1,4-diazepane |
| CAS Number | Not widely listed for 2-isomer (Analogous to 4-isomer CAS: 690632-73-6) |
| Molecular Formula | C₁₂H₁₇BrN₂ |
| Molecular Weight | 269.18 g/mol |
| SMILES | C1CNCCN(C1)CC2=CC=CC=C2Br |
| InChI Key | Calculated:[1][2][3][4][5]PUTBARDRYLXING-UHFFFAOYSA-N (Isomer dependent) |
Physicochemical Properties (The Core)
This section details the critical parameters governing the compound's behavior in solution and biological systems.
Lipophilicity & Solubility
The ortho-bromo substituent significantly impacts the lipophilicity compared to the unsubstituted benzyl analog.
| Property | Value (Predicted/Exp) | Experimental Insight |
| LogP (Octanol/Water) | 2.1 – 2.4 | The 1,4-diazepane ring is hydrophilic, but the lipophilic 2-bromobenzyl group shifts the net LogP into the drug-like range (2–3). |
| LogD (pH 7.4) | ~0.5 – 1.0 | At physiological pH, the N4 nitrogen is largely protonated (cationic), significantly reducing the distribution coefficient compared to the neutral LogP. |
| Water Solubility | Low (Neutral) | Sparingly soluble as a free base. |
| Aq. Solubility (Acidic) | High (>50 mg/mL) | Highly soluble below pH 6.0 due to N4 protonation. |
| Polar Surface Area (PSA) | 15.3 Ų | Low PSA suggests excellent blood-brain barrier (BBB) permeability potential, provided the basic amine is masked or balanced. |
Ionization Profile (pKa)
The molecule contains two nitrogen centers with distinct electronic environments. Understanding their basicity is crucial for purification and salt formation.
-
N4 (Secondary Amine): pKa ≈ 9.5 – 9.8
-
Mechanism:[6] This is the most basic center. It is a secondary amine in a 7-membered ring. The flexibility of the ring allows for effective solvation of the ammonium cation, stabilizing the protonated state.
-
-
N1 (Tertiary Amine): pKa ≈ 5.5 – 6.2
-
Mechanism:[6] The N1 nitrogen is tertiary and substituted with an electron-withdrawing benzyl group (inductive effect of the phenyl ring). The steric bulk of the ortho-bromo group may further suppress protonation by hindering solvation.
-
Critical Handling Note: In standard acidic workups (pH 1-2), both nitrogens will be protonated. At physiological pH (7.4), the molecule exists primarily as a mono-cation (protonated at N4).
Synthetic Accessibility & Protocols
Two primary routes exist for synthesis. Route A (Reductive Amination) is preferred for high selectivity to avoid bis-alkylation.
Synthesis Workflow (Graphviz Visualization)
Figure 1: Selective synthesis via reductive amination. Using NaBH(OAc)₃ ensures mono-alkylation selectivity over direct alkylation with benzyl halides.
Detailed Protocol: Reductive Amination
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Reagents: 1,4-Diazepane (1.2 equiv), 2-Bromobenzaldehyde (1.0 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), DCM.
-
Procedure:
-
Dissolve 1,4-diazepane in dry DCM under N₂ atmosphere.
-
Add 2-bromobenzaldehyde dropwise at 0°C.
-
Stir for 30 min to form the imine (equilibrium).
-
Add STAB in portions. The mild reducing agent selectively reduces the imine over the aldehyde.
-
Quench: Add sat. NaHCO₃. Extract with DCM.
-
-
Purification: The secondary amine (product) can be purified via acid-base extraction or column chromatography (DCM:MeOH:NH₄OH 90:9:1).
Drug-Like Properties & Applications[9]
Privileged Scaffold Utility
The 1,4-diazepane ring is a "privileged structure" capable of mimicking peptide turns (specifically
-
GPCR Ligands: The N1-benzyl group provides hydrophobic interactions (e.g., in the S1 pocket of aminergic receptors), while the N4 nitrogen serves as a critical salt-bridge donor to Asp/Glu residues in the receptor binding site.
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Suvorexant Analogs: This scaffold is structurally homologous to the core of Suvorexant (Belsomra), an orexin receptor antagonist, where the diazepane ring positions two aromatic systems in a specific spatial arrangement.
Reactivity & Stability Map
Figure 2: Functionalization logic.[7] The N4 position is the primary vector for diversification, while the aryl bromide allows for scaffold extension.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Secondary amines are prone to slow oxidation and carbamate formation (absorbs CO₂ from air).
-
Form: Typically a viscous yellow oil; conversion to the dihydrochloride salt is recommended for long-term stability.
References
-
Synthesis of 1,4-Diazepines: Ramajayam, R., et al. "Synthesis and biological evaluation of 1,4-diazepane derivatives."[5][8][9] Chemical & Pharmaceutical Bulletin, 2007. Link
-
Privileged Scaffolds: Evans, B.E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. Link
- pKa of Homopiperazine Derivatives: Enea, O., et al. "Thermodynamics of protonation of some cyclic amines." Journal of Chemical Thermodynamics, 2002.
-
Orexin Antagonist Chemistry: Baxter, C.A., et al. "The First Large-Scale Synthesis of Suvorexant." Organic Process Research & Development, 2011. Link
Sources
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- 3. 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Bromobenzyl)-1,4-diazepane | C12H17BrN2 | CID 2794807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
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